molecular formula C8H19N B1584033 DI-Sec-butylamine CAS No. 626-23-3

DI-Sec-butylamine

Cat. No. B1584033
CAS RN: 626-23-3
M. Wt: 129.24 g/mol
InChI Key: OBYVIBDTOCAXSN-UHFFFAOYSA-N
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Description

DI-Sec-butylamine is an aliphatic amine . It has been studied for its properties to attach to carbon and metal surfaces, proton affinity, as well as hydrodesulfurization and hydrodenitrogenation in petroleum refining . It is also known to be a highly reactive catalyst, commonly used as a reagent in the derivatization of isocyanates .


Molecular Structure Analysis

The molecular formula of DI-Sec-butylamine is C8H19N . Its average mass is 129.243 Da and its monoisotopic mass is 129.151749 Da .


Chemical Reactions Analysis

DI-Sec-butylamine undergoes an exothermic exchange reaction with the cluster [N,N,N′,N′-tetramethyl bis-endo-BCH-2,5-diamide…H+…di-isopropylamine] .


Physical And Chemical Properties Analysis

DI-Sec-butylamine has a density of 0.8±0.1 g/cm³ . Its boiling point is 137.4±8.0 °C at 760 mmHg . The vapour pressure is 7.1±0.3 mmHg at 25°C . The enthalpy of vaporization is 37.5±3.0 kJ/mol . The flash point is 19.1±9.3 °C . The index of refraction is 1.415 . The molar refractivity is 42.6±0.3 cm³ .

Scientific Research Applications

  • Catalytic Deamination : The conversion of sec-butylamine over acidic zeolites like MFI, MOR, FAU, BEA, and MAZ has been investigated. This process produces butenes and di-sec-butylamines, with the catalytic activity linked to the total number of acid sites in the zeolites. The formation of dibutylamines is observed only on large pore zeolites, indicating a relationship with the zeolite structure (Lequitte, Figuéras, Moreau, & Hub, 1992).

  • Impact on Pyruvate Oxidation : Sec-butylamine at certain concentrations inhibits the oxidation of pyruvate by mitochondria isolated from hyphae of Penicillium digitalum. This inhibition suggests its potential use in understanding and modulating biochemical pathways, particularly those involving the pyruvate dehydrogenase complex (Yoshikawa, Eckert, & Keen, 1976).

  • Kinetic Resolution : The kinetic resolution of sec-butylamine using ω-transaminase from Vibrio fluvialis JS17 under reduced pressure has been explored. This study demonstrates the feasibility of using enzymatic methods for the resolution of chiral amines, a crucial aspect in pharmaceutical and fine chemical industries (Yun, Cho, & Kim, 2004).

  • Antiepileptic Drug Research : Dichlorophenyl-propenoyl-sec.-butylamine (DCPB), a derivative of sec-butylamine, has been studied as an antiepileptic drug. It can antagonize various experimental epileptic models and influences the levels of certain neurotransmitters in the brain, suggesting its potential application in neurological disorder treatments (Fu, 1994).

  • Residue Determination in Fruits : A method for rapid determination of sec-butylamine residue in fruits using headspace gas chromatography has been established. This method is vital for ensuring food safety and quality control in agricultural products (Me, 2014).

  • Pharmacokinetics and Metabolism : The pharmacokinetics and metabolism of 3,4-dichlorophenyl-propenoyl-sec.-butylamine (3,4-DCPB) were studied in rats using high-performance liquid chromatography-ion trap mass spectrometry. This research contributes to the understanding of the metabolic pathways of sec-butylamine derivatives in biological systems (Wang et al., 2007).

  • Derivatization Conditions for Gas Chromatography : Optimization of derivatization conditions for gas chromatographic determination of sec-butylamine was studied to establish a reliable analytical method for its detection (Zhou Dan, 2012).

Safety And Hazards

DI-Sec-butylamine is considered hazardous. It is flammable and can cause severe skin burns and eye damage . It is toxic if swallowed and harmful if inhaled . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this chemical .

properties

IUPAC Name

N-butan-2-ylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H19N/c1-5-7(3)9-8(4)6-2/h7-9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYVIBDTOCAXSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870719
Record name 2-Butanamine, N-(1-methylpropyl)-
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Molecular Weight

129.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS]
Record name Di-sec-butylamine
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Product Name

DI-Sec-butylamine

CAS RN

626-23-3
Record name N-(1-Methylpropyl)-2-butanamine
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Record name 2-Butanamine, N-(1-methylpropyl)-
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Record name DI-SEC-BUTYLAMINE
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Record name 2-Butanamine, N-(1-methylpropyl)-
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Record name 2-Butanamine, N-(1-methylpropyl)-
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Record name Di-sec-butylamine
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Synthesis routes and methods

Procedure details

A mixture of 18.1 g (1.1 moles) of anhydrous ammonia, 27.5 g (0.5 mole) of cis, trans-2-butenes, 79.1 g of water and 43.5 g (0.10 mole) of ammonium iodide were charged to a 300 cm3 stainless steel autoclave. The autoclave was heated to 335° C. and held there for five hours with agitation; the maximum system pressure was 3,100 psig. A total of 3.3 g of mono-sec-butylamine, 0.01 g of di-sec-butylamine, 0.42 g of mono-n-butylamine, 1.29 g of sec-butyl alcohol, 0.06 g n-butyl alcohol, 0.35 g methylethylketone and 0.93 g of a hydrocarbon oil were obtained, corresponding to a 2-butene conversion of 19.9%, an amines yield of 52.1%, an alcohol yield of 25.9%, MEK yield of 5.0% and an oil yield of 17.0%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
solvent
Reaction Step One
Quantity
0.06 g
Type
solvent
Reaction Step One
Quantity
1.29 g
Type
solvent
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
trans-2-butenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
79.1 g
Type
reactant
Reaction Step Two
Quantity
43.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
300 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
264
Citations
MAVR da Silva, MDMCR da Silva… - The Journal of Chemical …, 1997 - Elsevier
The standard (p o =0.1 MPa) molar enthalpies of formation Δ f H m o at the temperature 298.15 K were determined from the standard molar enthalpies of combustion measured by static-…
Number of citations: 14 www.sciencedirect.com
M Lequitte, F Figueras, C Moreau, S Hub - Applied Catalysis A: General, 1992 - Elsevier
… The formation of dibutylamines is observed on large pore zeolites only, and results from two different pathways, di-sec-butylamine appearing as a secondary product in the presence of …
Number of citations: 10 www.sciencedirect.com
Y Liu, Z Qiu, H Zhong, X Zhao, W Huang, X Xing - RSC advances, 2020 - pubs.rsc.org
… the order of dipropylamine < di-sec-butylamine < CyNMe 2 < … the order of dipropylamine < di-sec-butylamine < CyNMe 2 < … the order of dipropylamine < di-sec-butylamine < CyNMe 2 < …
Number of citations: 4 pubs.rsc.org
P Kukula, A Dutly, N Sivasankar, R Prins - Journal of Catalysis, 2005 - Elsevier
… of di-sec-butylamine as in the case of the primary amine, because significant formation of various byproducts was observed. Therefore, we separated all isomers of di-sec-butylamine …
Number of citations: 13 www.sciencedirect.com
WM Draper, DG Crosby - Journal of Agricultural and Food …, 1984 - ACS Publications
… N-[(Benzylsulfinyl)carbonyl]-NrN-di-sec-butylamine (II) . II was … N-[(Benzylsulfonyl)carbonyl]-N,N-di-sec-butylamine (III) . Ill … reagent interfered with the di-sec-butylamine-DNT derivative. …
Number of citations: 18 pubs.acs.org
R Prins, Y Zhao, N Sivasankar, P Kukula - Journal of Catalysis, 2005 - Elsevier
… ,S)-di-sec-butylamine (Scheme 1)… di-sec-butylamine product would be (R,S)-di-sec-butylamine, as we observed. The fact that more (S,S)-di-sec-butylamine than (R,R)-di-sec-butylamine …
Number of citations: 33 www.sciencedirect.com
SB Amin, SY Seo, TJ Marks - Organometallics, 2008 - ACS Publications
… The same procedure as for the above reaction was employed, except that di-sec-butylamine was used as the chain-transfer agent. The products H(CH 2 CH 2 ) n N[C 2 H 5 CH(CH 3 )] …
Number of citations: 25 pubs.acs.org
D Chiarino, AM Contri - Il Farmaco; edizione scientifica, 1977 - pubmed.ncbi.nlm.nih.gov
Number of citations: 1 pubmed.ncbi.nlm.nih.gov
H Shaghaghi, M Iravani… - Concepts in Magnetic …, 2011 - Wiley Online Library
… , cyclopentylamine and di-sec-butylamine. Although factor A … along the straight line for di-sec-butylamine. Factor D shows … and a reduction for di-sec-butylamine. On the other hand, the …
Number of citations: 5 onlinelibrary.wiley.com
P Singh, JL Boivin - Canadian Journal of Chemistry, 1962 - cdnsciencepub.com
… Di-sec-butylamine and diben~~la~nine did not affect the dimer ring and reacted only with the two free isocyanate groups. However, di-n-propylarnine, di-n-butylamine, and di-n-…
Number of citations: 14 cdnsciencepub.com

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